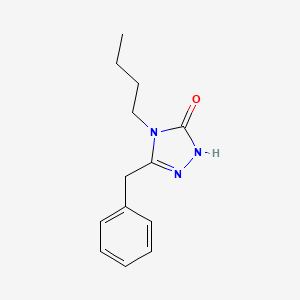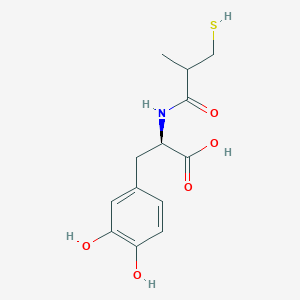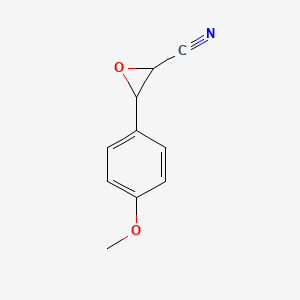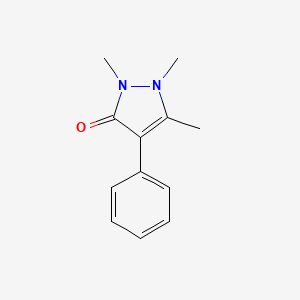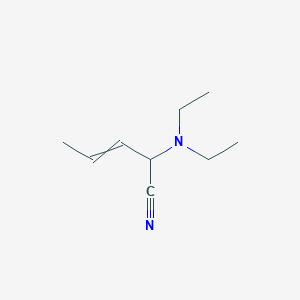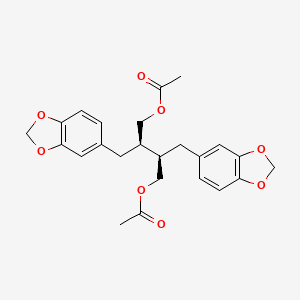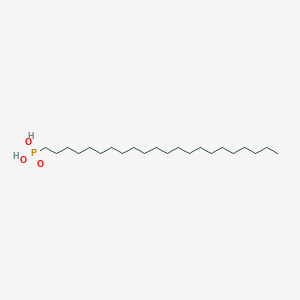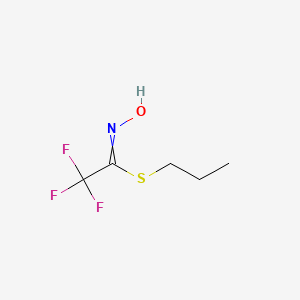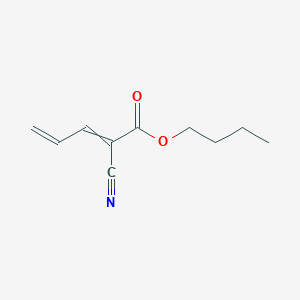
Butyl 2-cyanopenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-cyanopenta-2,4-dienoate is an organic compound known for its unique chemical structure and properties. It is a derivative of cyanoacrylate and is often used in various industrial applications, particularly in the formulation of adhesives. The compound is characterized by the presence of a butyl group, a cyano group, and a conjugated diene system, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyanopenta-2,4-dienoate typically involves the reaction of butyl alcohol with 2-cyano-2,4-pentadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Butyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of butyl 2-aminopenta-2,4-dienoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) are often employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include butyl 2-aminopenta-2,4-dienoate (from reduction) and various substituted derivatives (from substitution reactions). Oxidation reactions yield carboxylic acids or other oxidized forms of the compound .
科学的研究の応用
Butyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is a key component in the formulation of cyanoacrylate adhesives, which are widely used in medical, automotive, and construction industries due to their strong bonding properties
作用機序
The mechanism of action of butyl 2-cyanopenta-2,4-dienoate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge developed during the polymerization process. This leads to the formation of long polymer chains, which contribute to the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, affecting their function and leading to the observed biological effects .
類似化合物との比較
Butyl 2-cyanopenta-2,4-dienoate can be compared with other cyanoacrylate derivatives, such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to its longer alkyl chain, which provides greater flexibility and improved resistance to environmental factors such as moisture and heat. This makes it particularly suitable for applications requiring durable and long-lasting bonds .
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Isobutyl 2-cyanoacrylate
- Allyl 2-cyanoacrylate
特性
CAS番号 |
84550-99-2 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
butyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C10H13NO2/c1-3-5-7-13-10(12)9(8-11)6-4-2/h4,6H,2-3,5,7H2,1H3 |
InChIキー |
DUCADYFPEXNRFY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(=CC=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


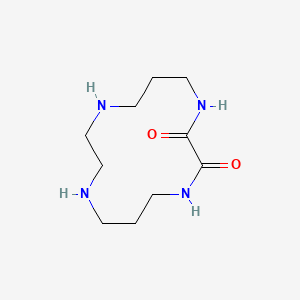
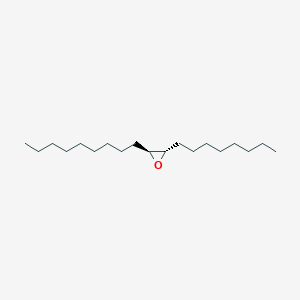
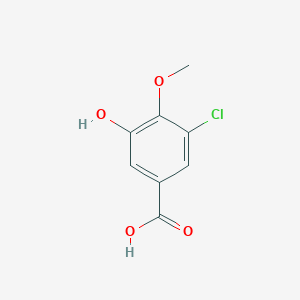
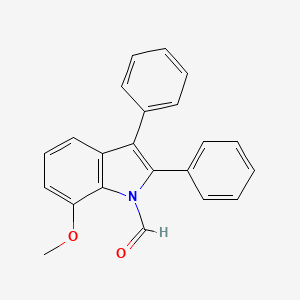
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
